3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
3-bromo-1,5-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGBJMHAKVEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the bromination of 1,5-dimethyl-1H-pyrazole followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent and a sulfonyl chloride reagent under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl chloride group can participate in redox reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and catalysts for coupling reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with various biological and chemical targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other molecules, potentially inhibiting their function. The bromine atom can also participate in halogen bonding and other interactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and related pyrazole compounds:
<sup>a</sup>LogP values estimated from structural analogs or experimental data. <sup>b</sup>Estimated based on sulfonyl chloride group contributions.
Biological Activity
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
This compound has the molecular formula C5H7BrN2O2S. It is characterized by a sulfonyl chloride functional group which enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-1,5-dimethylpyrazole with chlorosulfonic acid. This method allows for the introduction of the sulfonyl chloride group efficiently.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-bromo-1,5-dimethyl-1H-pyrazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of enzyme systems critical for microbial survival.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. A series of pyrazole compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Notably, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Case Studies
- Study on COX Inhibition : A study evaluated several pyrazole derivatives for their COX-2 inhibitory activity. Compounds derived from 3-bromo-1,5-dimethyl-1H-pyrazole showed promising results with selectivity indices indicating their potential as anti-inflammatory agents .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrazole derivatives against resistant strains of bacteria. The results indicated that modifications at the pyrazole ring could enhance activity against pathogens like Staphylococcus aureus and Escherichia coli .
Research Findings
Q & A
Q. What protocols ensure environmentally safe disposal of this compound, given its potential aquatic toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
